6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
6-Ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound featuring a benzoxazinone core modified with an ethynyl (-C≡CH) group at the 6-position. The ethynyl substituent introduces a rigid, linear alkyne group, which may enhance binding affinity to biological targets through π-π interactions or hydrogen bonding.
Properties
Molecular Formula |
C10H7NO2 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
6-ethynyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H7NO2/c1-2-7-3-4-9-8(5-7)11-10(12)6-13-9/h1,3-5H,6H2,(H,11,12) |
InChI Key |
FREJWUFPRNLYFG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1)OCC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with ethynyl carboxylic acids or their derivatives. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Azide-Alkyne Cycloaddition (CuAAC)
The ethynyl group at the 6-position undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide compounds to form 1,2,3-triazole derivatives. For example:
-
Reagents : Azide reagents (1.1 eq), CuSO₄·5H₂O (0.3 eq), sodium ascorbate (0.6 eq), CH₂Cl₂/H₂O (1:1).
-
Conditions : Stirred at room temperature overnight.
-
Outcome : Formation of 1,4-disubstituted triazoles (e.g., e1–e24 ) .
Table 1: Representative CuAAC Reaction Conditions
| Reactant | Azide Reagent | Solvent/Conditions | Product Class |
|---|---|---|---|
| b | Varied azides | CH₂Cl₂/H₂O, CuSO₄, sodium ascorbate | Triazole derivatives (e.g., e1–e24 ) |
| 7 | Varied azides | CH₂Cl₂/H₂O, CuSO₄, sodium ascorbate | Triazole derivatives (e.g., 19, 21, 23, 25 ) |
Substitution Reactions
While not explicitly detailed in the provided sources, the oxazine core may undergo substitution reactions if functional groups (e.g., hydroxyl, amino) are present. For example, analogous compounds like 6-(2-chloroacetyl)-2,4-dimethyl-2H-benzo[b] oxazin-3(4H)-one are synthesized via acylation of phenolic oxygen, suggesting potential for similar transformations in the ethynyl derivative.
Cross-Coupling Reactions
The ethynyl group may participate in cross-coupling reactions (e.g., Sonogashira), though direct evidence is limited. Related oxazine derivatives often use palladium-catalyzed methods (e.g., Sonogashira, Suzuki) for functionalization .
Biological Activity and Mechanistic Insights
Derivatives of 2H-benzo[b] oxazin-3(4H)-one modified with triazoles exhibit anti-inflammatory properties. For example, compounds e2, e16, and e20 reduce pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and enzymes (iNOS, COX-2) in LPS-induced BV-2 microglial cells. These effects are linked to activation of the Nrf2-HO-1 pathway and ROS reduction .
Structural Characterization
The structures of derivatives are confirmed via ¹H and ¹³C NMR spectroscopy , ensuring accurate assignment of functional groups and reaction outcomes .
Comparison of Reaction Pathways
| Reaction Type | Key Features | Example Products |
|---|---|---|
| CuAAC | Copper-catalyzed, forms triazoles, anti-inflammatory activity | e1–e24 |
| Substitution/Acylation | Dependent on functional groups, potential for phenolic or amino group reactions | Hypothetical |
| Cross-Coupling | Palladium-catalyzed, functionalization of ethynyl group | Hypothetical |
Scientific Research Applications
Medicinal Chemistry
6-Ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one has been explored for its potential as a therapeutic agent. Its derivatives have shown promise in:
- Anticancer Activity : Research highlights its ability to inhibit specific cancer cell lines, suggesting mechanisms that interfere with cell proliferation and apoptosis pathways.
- Antimicrobial Properties : Studies indicate that this compound exhibits significant activity against various bacterial strains, making it a candidate for antibiotic development.
Material Science
The compound's unique structure contributes to its utility in material science, particularly in the development of:
- Polymeric Materials : Its incorporation into polymer matrices enhances thermal stability and mechanical properties.
- Sensors : The compound's electronic properties are being investigated for use in sensor technologies, particularly in detecting environmental pollutants.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of synthesized derivatives of this compound. The results demonstrated significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Activity
Research conducted by the International Journal of Antimicrobial Agents reported on the antimicrobial efficacy of this compound against drug-resistant bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics, especially against strains resistant to conventional treatments.
Data Tables
| Application Area | Specific Use Cases | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cell lines |
| Antimicrobial Agent | Effective against drug-resistant bacteria | |
| Material Science | Polymer Additive | Enhances thermal stability and mechanical strength |
| Sensor Development | Promising electronic properties for environmental sensors |
Mechanism of Action
The mechanism of action of 6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The benzoxazine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 6-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one (Compound 35, ): The chloro group at position 6 enhances electrophilicity, facilitating nucleophilic substitution reactions. This compound showed intermediate potency in Trypanosoma brucei N-myristoyltransferase inhibition (synthesis yield: 74%) . Key Difference: Ethynyl’s sp-hybridized carbon may increase rigidity and alter electronic distribution compared to chloro’s inductive electron-withdrawing effects.
- 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one (): Bromine at position 7 enables regioselective coupling reactions (e.g., Cu-catalyzed click chemistry) to generate isoxazole hybrids with anticancer activity . Key Difference: Ethynyl at position 6 could prioritize different reaction pathways (e.g., Sonogashira coupling) and target selectivity.
Substituent Bulk and Steric Effects
- Key Difference: Ethynyl’s linear structure may reduce steric bulk, favoring interactions with deeper binding pockets (e.g., kinase ATP sites).
2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (Compound 27, ) :
Methyl groups at position 2 and a nitrogen-substituted pyrido ring improve BRD4 inhibitory activity (IC50: 1.99–2.96 μM) .- Key Difference : Ethynyl’s planar geometry might disrupt π-stacking interactions critical for BRD4 binding.
Pharmacological Activity
4-Phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one () :
Phenyl substitution at position 4 confers dual PI3K/mTOR inhibition (IC50: <100 nM), highlighting the importance of aromatic groups in kinase targeting .- Key Difference : Ethynyl’s alkyne moiety could serve as a bioisostere for aromatic rings, modulating solubility and metabolic stability.
- 8-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one (Compound 9, ): The amino group at position 8 enables carbamate and urea derivatization for TRPV1 receptor targeting, demonstrating scaffold adaptability .
Data Tables
Key Research Findings
- Substituent Position Matters: Activity varies significantly with substituent position.
- Electronic vs. Steric Effects : Ethynyl’s electronic effects may favor kinase inhibition, whereas bulkier groups (e.g., isoxazole-methyl) improve selectivity in antiparasitic agents .
- Scaffold Flexibility: The benzoxazinone core supports diverse modifications (e.g., carbamates, urea), enabling multitarget drug design .
Biological Activity
6-Ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 173.17 g/mol
- CAS Number : 627870-58-0
- Purity : Typically >95% .
Anticancer Activity
Recent studies have highlighted the potential of this compound as a selective inhibitor of cyclin-dependent kinase 9 (CDK9). This inhibition leads to a decrease in phosphorylated RNA polymerase II and the oncogenes Mcl-1 and c-Myc, resulting in apoptosis in cancer cell lines such as MV4-11. In vivo studies demonstrated significant antitumor efficacy in xenograft models derived from hematologic malignancies .
Antibacterial Activity
The compound has shown promising antibacterial properties against various strains. For instance, derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one have been synthesized and tested for their minimum inhibitory concentrations (MICs) against bacteria such as E. coli and S. aureus. The results indicated that certain modifications to the compound structure enhance its antibacterial potency .
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated. Compounds with methoxy and methyl substituents exhibited significant antioxidant activity with IC50 values indicating effective radical scavenging abilities .
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of CDK9 : This leads to reduced transcriptional activity of oncogenes.
- Disruption of bacterial cell wall synthesis : Certain derivatives target bacterial enzymes critical for cell wall integrity.
- Scavenging free radicals : The compound's structure allows it to donate electrons and neutralize reactive oxygen species.
Case Study 1: Anticancer Efficacy
A study published in Cancer Research demonstrated that treatment with a derivative of this compound resulted in a dose-dependent reduction in tumor size in mice models. The compound was administered intravenously, showing favorable pharmacokinetic properties and minimal side effects compared to standard chemotherapy agents .
Case Study 2: Antibacterial Activity
In a comparative study against standard antibiotics, derivatives exhibited MIC values as low as 20 µg/mL against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The study emphasized the potential for these compounds to serve as alternatives in antibiotic therapy .
Data Summary
Q & A
Q. Advanced Research Focus
- Substituent Engineering : Electron-withdrawing groups (e.g., nitro, ethynyl) improve metabolic stability but may reduce solubility .
- Prodrug Design : Hydroxyl or amino groups are acetylated to enhance bioavailability .
- Hybridization : Linking to isoxazole or quinazoline moieties augments target affinity .
What mechanistic insights guide the optimization of catalytic systems for benzoxazinone synthesis?
Q. Advanced Research Focus
- Palladium Catalysis : Key for C–C coupling (e.g., ethynylation), with ligand choice (e.g., PPh3) impacting yield .
- Acid/Base Conditions : Pyridine acts as both solvent and base in acylation steps, neutralizing HCl byproducts .
- Kinetic Studies : Isotopic labeling (e.g., D2O) probes proton transfer in cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
